molecular formula C17H23NO6 B2542338 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate CAS No. 158201-15-1

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate

Cat. No.: B2542338
CAS No.: 158201-15-1
M. Wt: 337.372
InChI Key: FPCCYAVUHTZEDN-ZDUSSCGKSA-N
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Description

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives and peptides. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate typically involves the protection of the amino group of an amino acid derivative using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The Boc-protected amino acid is then coupled with a benzyl ester derivative under standard peptide coupling conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of Boc-protected amino acids, including this compound, often employs continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purities .

Chemical Reactions Analysis

Types of Reactions

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate undergoes various chemical reactions, including:

    Hydrolysis: The Boc group can be removed under mildly acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds.

    Reduction: The benzyl ester group can be reduced to the corresponding alcohol using hydrogenation or other reducing agents.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Coupling: Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Major Products Formed

    Hydrolysis: Removal of the Boc group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

    Reduction: Conversion of the benzyl ester to the corresponding alcohol.

Scientific Research Applications

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate has several applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and amino acid derivatives.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of 1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under acidic conditions, allowing for the sequential addition of amino acids to form peptides. The benzyl ester group serves as a protecting group for the carboxyl group, which can be removed under reducing conditions .

Comparison with Similar Compounds

1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}butanedioate can be compared with other Boc-protected amino acids and esters:

    1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioate: Similar structure but with an additional methylene group.

    1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}hexanedioate: Similar structure but with two additional methylene groups.

    1-benzyl 4-methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}heptanedioate: Similar structure but with three additional methylene groups.

The uniqueness of this compound lies in its specific chain length and the presence of both Boc and benzyl ester protecting groups, which provide versatility in synthetic applications .

Properties

IUPAC Name

1-O-benzyl 4-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(10-14(19)22-4)15(20)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCCYAVUHTZEDN-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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